molecular formula C8H6ClN3 B571016 2-Chloroquinoxalin-6-amine CAS No. 112928-27-5

2-Chloroquinoxalin-6-amine

Cat. No.: B571016
CAS No.: 112928-27-5
M. Wt: 179.607
InChI Key: AKNAVSYGOUQYQF-UHFFFAOYSA-N
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Description

2-Chloroquinoxalin-6-amine is a chemical compound that belongs to the quinoxaline family. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is characterized by the presence of a chlorine atom at the second position and an amine group at the sixth position of the quinoxaline ring.

Scientific Research Applications

2-Chloroquinoxalin-6-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 2-Chloroquinoxalin-6-amine indicates that it may cause skin sensitization and serious eye irritation .

Future Directions

Quinoxaline derivatives are of relevant interest in medicinal chemistry because of a wide range of pharmacological and biological activities, such as antitumor, anticancer . This suggests that 2-Chloroquinoxalin-6-amine and related compounds could have potential applications in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically involves the use of high-temperature and high-pressure conditions, along with efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Chloroquinoxalin-6-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogues. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloroquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNAVSYGOUQYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669194
Record name 2-Chloroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112928-27-5
Record name 2-Chloroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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